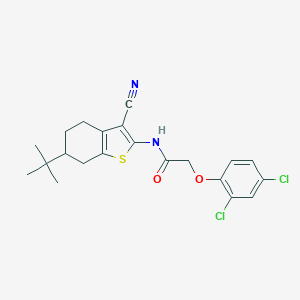
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide, also known as TAK-915, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of benzothiophene derivatives and has shown promising results in preclinical studies for the treatment of cognitive disorders such as Alzheimer's disease.
作用機序
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a selective antagonist of the GABA-A alpha5 receptor subtype. The GABA-A alpha5 receptor is predominantly expressed in the hippocampus, a region of the brain that is important for learning and memory. By selectively blocking the GABA-A alpha5 receptor, this compound enhances the activity of the hippocampus, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and memory in preclinical models. It has also been shown to increase the activity of the hippocampus, as measured by changes in brain waves. This compound has a good safety profile and tolerability in preclinical studies.
実験室実験の利点と制限
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide has several advantages for lab experiments. It has a high purity and yield, making it easy to synthesize in large quantities. It has a good safety profile and tolerability, allowing for long-term studies in animals. However, this compound is still in the preclinical stage of development, and its efficacy and safety in humans are yet to be established.
将来の方向性
There are several future directions for the research and development of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide. One direction is to further investigate its mechanism of action and its effects on other brain regions and neurotransmitter systems. Another direction is to conduct clinical trials to establish its safety and efficacy in humans. Additionally, this compound could be combined with other drugs or therapies for the treatment of cognitive disorders. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable tool for the treatment of cognitive disorders.
合成法
The synthesis of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide involves a multi-step process that begins with the reaction of tert-butylamine with 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene to form the tert-butylamino derivative. This intermediate is then reacted with 2,4-dichlorophenoxyacetic acid to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide has been extensively studied in preclinical models for the treatment of cognitive disorders such as Alzheimer's disease. It has shown promising results in improving cognitive function and memory in animal models. This compound has also been shown to have a good safety profile and tolerability in preclinical studies.
特性
分子式 |
C21H22Cl2N2O2S |
|---|---|
分子量 |
437.4 g/mol |
IUPAC名 |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C21H22Cl2N2O2S/c1-21(2,3)12-4-6-14-15(10-24)20(28-18(14)8-12)25-19(26)11-27-17-7-5-13(22)9-16(17)23/h5,7,9,12H,4,6,8,11H2,1-3H3,(H,25,26) |
InChIキー |
MWZUIROGVOFBTI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301671.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B301673.png)
![2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301675.png)
![2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301676.png)
![2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301677.png)
![2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301680.png)
![2-amino-4-[3-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301681.png)
![2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301682.png)
![6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301684.png)
![6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301686.png)
![6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301687.png)
![6-Amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301691.png)
![6-Amino-4-[3-ethoxy-5-iodo-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301692.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301693.png)